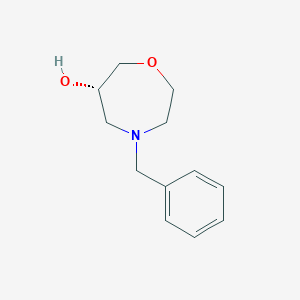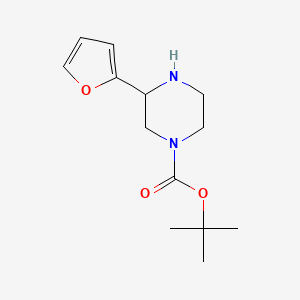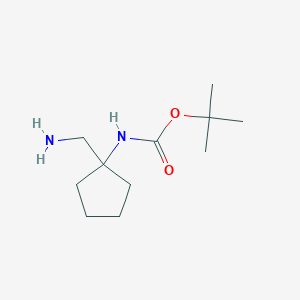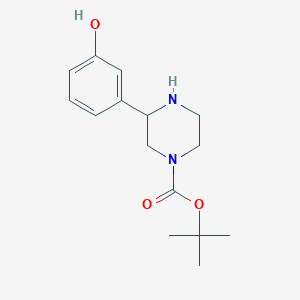![molecular formula C14H8F4O2 B1341143 5-Fluor-2-[3-(Trifluormethyl)phenyl]benzoesäure CAS No. 926200-33-1](/img/structure/B1341143.png)
5-Fluor-2-[3-(Trifluormethyl)phenyl]benzoesäure
Übersicht
Beschreibung
“5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid” is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic acids . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid” can be represented by the linear formula: FC6H3(CF3)CO2H . Its molecular weight is 208.11 .Physical And Chemical Properties Analysis
The melting point of “5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid” is between 104-108 °C (lit.) . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
1. Synthese von pharmazeutisch wirksamen Stoffen (APIs) Diese Verbindung wird bei der Synthese von pharmazeutisch wirksamen Stoffen (APIs) eingesetzt. Die fluorierten Substituenten sorgen für eine ausgezeichnete Lipophilie und Bindungsaffinität, was die Wirksamkeit der APIs verbessern kann .
Bradykinin B (1) Rezeptor-Antagonisten
Die Verbindung kann bei der Synthese von Bradykinin B (1) Rezeptor-Antagonisten eingesetzt werden. Die Benzamid-Einheit kann ein geeigneter Ersatz für die Arylester-Funktionalität von Biaryl-basierten Antagonisten sein .
Inhibitoren für endotheliale Lipase (EL)
Die Aktivität der endothelialen Lipase (EL) wurde in den HDL-Stoffwechsel und in die Entwicklung atherosklerotischer Plaques verwickelt. Inhibitoren von EL, die möglicherweise unter Verwendung dieser Verbindung synthetisiert werden könnten, werden als wirksam bei der Behandlung von Dyslipidämie-bedingten Herz-Kreislauf-Erkrankungen vorgeschlagen .
Reaktionen an der Benzylposition
Die Verbindung kann bei Reaktionen an der Benzylposition verwendet werden. So kann sie beispielsweise eine freie Radikalbromierung, nucleophile Substitution und Oxidation eingehen .
5. Synthese von Carbonsäure-Funktionsgruppen Die Verbindung kann bei der Synthese von Carbonsäure-Funktionsgruppen verwendet werden. Wenn beispielsweise Natriumdichromat und eine Protonenquelle wie Schwefelsäure zugegeben werden und die Reaktion erhitzt wird, kann die Alkylseitenkette zu einer Carbonsäure-Funktionsgruppe oxidiert werden .
Halogenierungsreaktionen
Die Verbindung kann bei Halogenierungsreaktionen verwendet werden. So kann beispielsweise Chlor in der gleichen Weise wie Brom hinzugefügt werden, obwohl die Reaktionsgeschwindigkeit aufgrund der unterschiedlichen Elektronegativität abweichen kann .
Safety and Hazards
Zukünftige Richtungen
The future directions of “5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid” could involve its use in the synthesis of more active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents . It could also be used in the development of new fusion inhibitors for influenza A virus .
Wirkmechanismus
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, depending on their specific functional groups .
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions, such as nucleophilic substitution . The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity , which could influence its interaction with biological targets.
Biochemical Pathways
Benzoic acid derivatives are often used in the synthesis of active pharmaceutical ingredients (apis), suggesting they may play a role in various biochemical processes .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability and bioavailability .
Result of Action
It’s known that benzoic acid derivatives can have various biological effects, depending on their specific functional groups and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid. For instance, it’s recommended to store the compound at room temperature . Moreover, exposure to the compound should be minimized, and adequate ventilation should be ensured during its handling .
Biochemische Analyse
Biochemical Properties
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the membrane fusion between viruses and host cells, indicating its potential antiviral properties . Additionally, it can cause changes in the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels within the cell . These interactions can have downstream effects on other metabolic processes, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles.
Subcellular Localization
The subcellular localization of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects within the cell.
Eigenschaften
IUPAC Name |
5-fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-10-4-5-11(12(7-10)13(19)20)8-2-1-3-9(6-8)14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUQSRMFAFFBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588058 | |
| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926200-33-1 | |
| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341096.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)

![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)


